(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine is an organic compound that features a unique structure combining an indoline moiety with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine typically involves the following steps:
Formation of the Indoline Moiety: This can be achieved through the reduction of indole derivatives.
Pyridine Ring Construction: The pyridine ring can be synthesized via various methods, including cyclization reactions.
Coupling of Indoline and Pyridine: The final step involves coupling the indoline moiety with the pyridine ring, often using amination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or other derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides, acids, or bases depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as:
Oxides: Resulting from oxidation.
Amines: From reduction processes.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting various biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- (6-(Indolin-1-yl)-4-methylpyridin-2-yl)methanamine
- (6-(Indolin-1-yl)-4-methylpyridin-4-yl)methanamine
Uniqueness
(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H17N3 |
---|---|
Molecular Weight |
239.32 g/mol |
IUPAC Name |
[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]methanamine |
InChI |
InChI=1S/C15H17N3/c1-11-8-15(17-10-13(11)9-16)18-7-6-12-4-2-3-5-14(12)18/h2-5,8,10H,6-7,9,16H2,1H3 |
InChI Key |
IPLLTRZPUQSKKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CN)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.